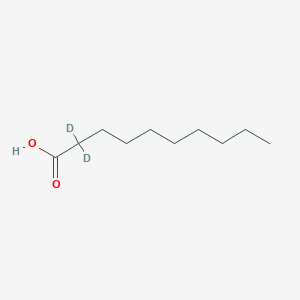
Decanoic-2,2-D2 acid
Übersicht
Beschreibung
Decanoic Acid-d2, also known as deuterated decanoic acid, is a stable isotope-labeled compound where two hydrogen atoms in decanoic acid are replaced with deuterium. Decanoic acid, commonly referred to as capric acid, is a saturated fatty acid with the chemical formula C10H20O2. The deuterated form, Decanoic Acid-d2, is used primarily in scientific research as a tracer in metabolic studies and for quantification purposes .
Wissenschaftliche Forschungsanwendungen
Decansäure-d2 wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet:
Chemie: Es dient als Tracer in Stoffwechselstudien und hilft beim Verständnis von Reaktionsmechanismen.
Biologie: Wird in Studien zur Lipidverstoffwechselung und Fettsäureoxidation eingesetzt.
Medizin: Es wird wegen seiner potenziellen Antikonvulsivawirkung und seiner Rolle in der ketogenen Diät untersucht.
Industrie: Wird zur Herstellung deuterierter Verbindungen für verschiedene industrielle Anwendungen eingesetzt
5. Wirkmechanismus
Decansäure-d2 entfaltet seine Wirkung über verschiedene Mechanismen:
AMPA-Rezeptor-Inhibition: Es wirkt als nicht-kompetitiver Inhibitor von AMPA-Rezeptoren, die an der exzitatorischen Neurotransmission im Gehirn beteiligt sind.
Mitochondriale Funktion: Decansäure-d2 verbessert die mitochondriale Funktion, indem die Effizienz der mitochondrialen Atmungskettenkomplexe erhöht wird.
Ähnliche Verbindungen:
Octansäure-d2: Eine weitere deuterierte Fettsäure mit ähnlichen Eigenschaften, aber einer kürzeren Kohlenstoffkette.
Dodecansäure-d2: Eine deuterierte Fettsäure mit einer längeren Kohlenstoffkette.
Hexansäure-d2: Eine deuterierte Fettsäure mit einer kürzeren Kette.
Einzigartigkeit: Decansäure-d2 ist aufgrund seiner spezifischen Kettenlänge einzigartig, wodurch es besonders effektiv die Blut-Hirn-Schranke überwinden und seine Wirkung auf das zentrale Nervensystem entfalten kann. Seine Rolle als AMPA-Rezeptor-Inhibitor und seine potenziellen therapeutischen Anwendungen bei Epilepsie und anderen neurologischen Erkrankungen unterscheiden sie von anderen deuterierten Fettsäuren .
Wirkmechanismus
Target of Action
Decanoic-2,2-D2 acid, also known as deuterium labeled Decanoic acid or Capric acid, is a medium-chain saturated fatty acid . The proteins that decanoic acid targets include furin, octanoyltransferase, 3-oxoacyl- [acyl-carrier-protein] synthase 1, peptostreptococcal albumin-binding protein, and putative uncharacterized protein tcp14 .
Mode of Action
Decanoic acid is a brain-penetrant and non-competitive inhibitor of AMPA receptor . It interacts with its targets, leading to changes in the function of these proteins. For instance, it inhibits the AMPA receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system .
Biochemical Pathways
Decanoic acid is involved in the fatty acid biosynthesis metabolic pathway . It is a component of medium-chain triglycerides and can cross the blood-brain barrier . It is also involved in the metabolism of royal jelly fatty acids in humans .
Result of Action
The molecular and cellular effects of decanoic acid’s action are diverse. It has antiseizure effects , and it’s beneficial in maintaining the health of the skin and hair, and also serves an important role in the production of hormones .
Action Environment
The action, efficacy, and stability of decanoic acid can be influenced by environmental factors. Therefore, the environmental context in which decanoic acid is used or studied can significantly impact its action and effectiveness .
Safety and Hazards
Like most carboxylic acids, decanoic acid is corrosive and can cause burns and eye damage . It is advisable to handle it with appropriate safety measures, including wearing protective clothing, gloves, and eye/face protection . It is harmful if swallowed, and can be irritating to the skin and respiratory system .
Zukünftige Richtungen
Decanoic acid has shown potential in the treatment of certain neurological disorders and is being studied for its role in the ketogenic diet, where it is thought to have antiseizure effects . More recently, the use of decanoic acid in biofuel research has become prominent . In addition, the self-assembly of micelles or vesicles derived from prebiotic amphiphilic molecules like decanoic acid is a cornerstone in the chemical evolution pathway .
Biochemische Analyse
Biochemical Properties
Decanoic-2,2-D2 acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is crucial in the production of daptomycin, an antibiotic effective against infections caused by drug-resistant pathogens .
Cellular Effects
This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, in Streptomyces roseosporus, decanoic acid stress leads to a sharp increase in reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and alters gene expression. In the case of S. roseosporus, it affects respiratory functions, oxidative stress, and heat shock .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function is observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and affects its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Decansäure-d2 kann durch Deuterierung von Decansäure synthetisiert werden. Dieser Prozess beinhaltet den Austausch von Wasserstoffatomen gegen Deuteriumatome. Eine gängige Methode ist die katalytische Wasserstoff-Deuterium-Austauschreaktion, bei der Decansäure mit Deuteriumgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff behandelt wird. Die Reaktion wird typischerweise unter milden Bedingungen durchgeführt, um die selektive Einlagerung von Deuteriumatomen zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Decansäure-d2 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Hochdruckreaktoren und effizienten Katalysatoren, um hohe Ausbeuten des deuterierten Produkts zu erzielen. Die Reinheit des Endprodukts wird durch strenge Reinigungstechniken wie Destillation und Rekristallisation sichergestellt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Decansäure-d2 unterliegt verschiedenen chemischen Reaktionen, die denen ihres nicht-deuterierten Gegenstücks ähneln. Dazu gehören:
Oxidation: Decansäure-d2 kann oxidiert werden, um Decansäurederivate wie Decansäure-d2-Peroxide zu erzeugen.
Reduktion: Sie kann reduziert werden, um Decanol-d2 zu bilden, einen deuterierten Alkohol.
Substitution: Die Carboxylgruppe in Decansäure-d2 kann Substitutionsreaktionen eingehen, um Ester, Amide und andere Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkohole, Amine und Säurechloride werden unter sauren oder basischen Bedingungen eingesetzt.
Hauptprodukte:
Oxidation: Decansäure-d2-Peroxide.
Reduktion: Decanol-d2.
Substitution: Deuterierte Ester, Amide und andere Derivate.
Eigenschaften
IUPAC Name |
2,2-dideuteriodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-KNXIQCGSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


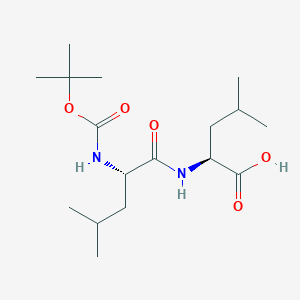
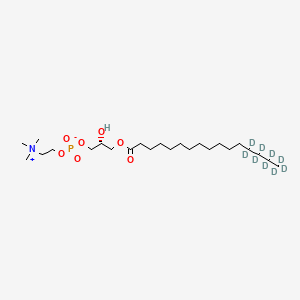
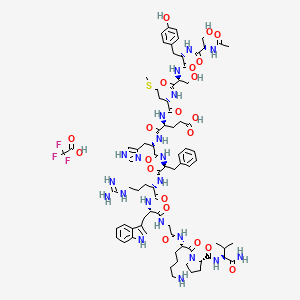
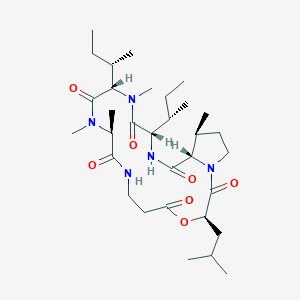




![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)


![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)


